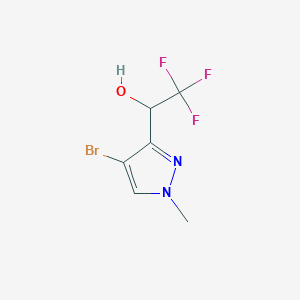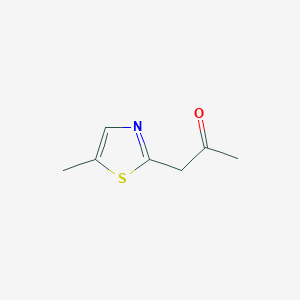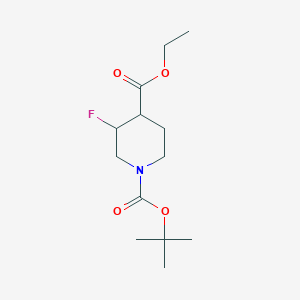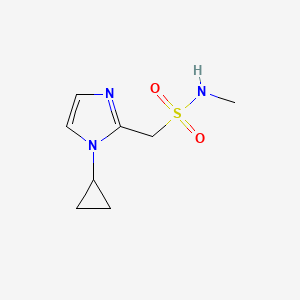
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the trifluoroethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethanol groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-4-bromopyrazole: Similar structure but lacks the trifluoroethanol group.
4-bromo-1H-pyrazole: Similar structure but lacks the methyl and trifluoroethanol groups.
1-(4-bromo-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol: Similar structure but lacks the methyl group.
Uniqueness
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both the bromine and trifluoroethanol groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C6H6BrF3N2O |
|---|---|
Molekulargewicht |
259.02 g/mol |
IUPAC-Name |
1-(4-bromo-1-methylpyrazol-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6BrF3N2O/c1-12-2-3(7)4(11-12)5(13)6(8,9)10/h2,5,13H,1H3 |
InChI-Schlüssel |
WRAAQYKAXNXDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)

![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)



![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)

![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
